(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid
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Overview
Description
(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrroline-3-hydroxy-5-carboxylic acid. It is an enantiomer of a (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid.
Scientific Research Applications
Role in Carbapenem Biosynthesis
(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid plays a crucial role in the biosynthesis of carbapenem, a class of beta-lactam antibiotics. The stereoinversion and desaturation processes involved in transforming L-proline to this compound are essential for forming carbapenem antibiotics. This transformation is mediated by CarC, an alpha-ketoglutarate dependent non-heme iron oxygenase. This research highlights the importance of this compound in antibiotic synthesis and the unique enzymatic reactions involved in its production (Stapon, Li, & Townsend, 2003).
Metabolic Intermediary in Amino Acid Metabolism
This compound is also an intermediate in the metabolism of several amino acids like proline, ornithine, and glutamic acid. The enzymatic synthesis of this compound from L-ornithine, as described by Smith, Downing, and Phang (1977), showcases its vital role in amino acid metabolism (Smith, Downing, & Phang, 1977).
Inhibition of Protein Synthesis from Different mRNA Species
Interesting research by Mick, Thach, and Hagedorn (1988) found that L-pyrroline-5-carboxylic acid can inhibit the net synthesis of proteins from different mRNA species, suggesting its role in regulating protein synthesis. This study opens avenues for understanding how nonprotein amino acids can affect gene expression and protein synthesis (Mick, Thach, & Hagedorn, 1988).
Stimulating the Hexose-Monophosphate Pentose Pathway
It also acts as a potent stimulator of the hexose-monophosphate pentose pathway in human fibroblasts. This finding by Phang et al. (1979) underscores the compound's potential impact on cellular metabolism and energy production (Phang, Downing, Yeh, Smith, & Williams, 1979).
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
WFOFKRKDDKGRIK-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H](C=N[C@H]1C(=O)O)O |
Canonical SMILES |
C1C(C=NC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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